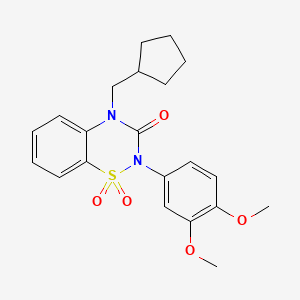![molecular formula C17H12O5 B15122548 2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid](/img/structure/B15122548.png)
2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a benzoic acid moiety linked to a benzo[1,3]dioxole ring through an acryloyl group. The presence of the benzo[1,3]dioxole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid typically involves the following steps:
Formation of the Acryloyl Intermediate: The acryloyl group can be introduced through a reaction between acryloyl chloride and a suitable precursor, such as a benzoic acid derivative, in the presence of a base like triethylamine.
Coupling with Benzo[1,3]dioxole: The intermediate is then coupled with a benzo[1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction. Common catalysts include Pd(PPh3)4 and bases like cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid: Another compound with a benzo[1,3]dioxole moiety.
3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid: A compound with a similar structure but different functional groups.
Uniqueness
2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C17H12O5 |
|---|---|
分子量 |
296.27 g/mol |
IUPAC 名称 |
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H12O5/c18-14(12-3-1-2-4-13(12)17(19)20)7-5-11-6-8-15-16(9-11)22-10-21-15/h1-9H,10H2,(H,19,20)/b7-5+ |
InChI 键 |
PYZYAUZECQHRHH-FNORWQNLSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3C(=O)O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15122469.png)
![3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15122476.png)
![1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15122482.png)
![2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122484.png)
![2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine](/img/structure/B15122499.png)

![5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122506.png)
![N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122514.png)
![2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B15122518.png)
![[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B15122520.png)
![Ethyl 4-({[(4-methylquinazolin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15122524.png)
![4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B15122531.png)
![1-(3,4-Dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15122553.png)
![7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122556.png)
